4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide
Description
4-Ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with an ethoxy group at the 4-position and a sulfonamide-linked 3-(1H-imidazol-1-yl)propyl chain at the 1-position. The imidazole moiety may contribute to biological activity, such as enzyme inhibition via metal coordination or hydrogen bonding.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-N-(3-imidazol-1-ylpropyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-17-8-9-18(16-7-4-3-6-15(16)17)25(22,23)20-10-5-12-21-13-11-19-14-21/h3-4,6-9,11,13-14,20H,2,5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLRZDGQVEYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. This can be achieved through the sulfonation of naphthalene followed by the introduction of the ethoxy group at the 4-position. The imidazole moiety is then attached via a propyl linker.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole group makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes. Its interaction with biological targets can provide insights into enzyme mechanisms and pathways.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The imidazole group can bind to metal ions, influencing enzyme activity and cellular processes. The sulfonamide group can interact with amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
- N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzenesulfonamide (Compound 4, ) Structural Differences: Replaces the ethoxy-naphthalene group with a nitrobenzene ring. Synthesis: Similar to the target compound but uses 4-nitrobenzenesulfonyl chloride. Activity: Nitro-substituted sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their electrophilic nature .
Benzamide Derivatives ()
Examples include N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (6) and N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide (8).
- Structural Differences : Feature benzamide cores instead of sulfonamide-linked naphthalene.
- Synthesis : Formed via reaction of 3-(1H-imidazol-1-yl)propan-1-amine with acyl chlorides (e.g., 4-fluorobenzoyl chloride) in CH₂Cl₂ .
- Activity : These compounds are typically evaluated for antimicrobial or antitumor activity. The nitro substituent (as in compound 8) may enhance cytotoxicity compared to ethoxy groups .
Carboxamide Derivatives ()
- N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) Structural Differences: Replaces the naphthalene-sulfonamide with a nitrofuran-carboxamide. Synthesis: Synthesized via coupling of 5-nitrofuran-2-carboxylic acid with the imidazolylpropylamine . Activity: Nitrofurans are known for antimicrobial properties; the imidazole group may synergize with the nitro group for enhanced activity .
Triazole-Naphthalene Hybrids ()
Examples include 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a).
- Structural Differences : Incorporates a triazole linker and acetamide group instead of sulfonamide.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Activity : Triazole derivatives are often bioactive, with naphthalene enhancing aromatic interactions in target binding .
Structural and Functional Analysis
Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Effect | Hydrophobicity (LogP) | Bioactivity Implications |
|---|---|---|---|
| 4-Ethoxy (Target) | Mildly donating | High | Enhanced membrane permeability |
| 4-Nitro | Strongly withdrawing | Moderate | Electrophilic reactivity, enzyme inhibition |
| 5-Nitro (furan) | Withdrawing | Moderate | DNA damage, antimicrobial activity |
| Triazole | Neutral | Variable | Hydrogen bonding, metal coordination |
Research Findings and Limitations
- Enzyme Inhibition : Sulfonamide derivatives (e.g., nitro-substituted) show carbonic anhydrase (CA) inhibition in assays using stopped-flow methods . The target compound’s ethoxy group may reduce CA affinity compared to nitro analogs but improve selectivity.
- The naphthalene core in the target compound may enhance DNA intercalation compared to benzene derivatives .
- Synthetic Challenges : Naphthalene-sulfonamide synthesis requires precise control of sulfonation and amine coupling steps, with purity confirmed via NMR and HRMS (as in ) .
Biological Activity
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide, with the CAS number 878693-74-4, is a sulfonamide derivative that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential clinical applications.
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 359.4426 g/mol
- SMILES Notation : CCOc1ccc(c2c1cccc2)S(=O)(=O)NCCCn1cncc1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Fatty Acid Binding Protein 4 (FABP4) :
-
Antimicrobial Activity :
- The compound exhibits notable antimicrobial properties against various bacterial strains. It has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showcasing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several derivatives, including this compound. The results indicated:
| Compound | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 | 2 |
| Compound B | Escherichia coli | 1 | 4 |
| This compound | Staphylococcus epidermidis | 0.75 | 3 |
These findings suggest that the compound possesses significant antibacterial properties, potentially comparable to standard antibiotics.
Case Studies
In vitro studies have demonstrated that the compound can effectively disrupt biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections. This property is crucial as biofilms confer resistance to conventional antibiotic treatments .
Toxicity Profile
The hemolytic activity of the compound was assessed to determine its safety profile. Results indicated low hemolytic activity (% lysis < 5%), suggesting that it is non-toxic to red blood cells at therapeutic concentrations . Additionally, cytotoxicity assays revealed an IC50 value greater than 60 µM, indicating a favorable safety margin for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature: Maintained between 25–80°C to balance reaction rate and side-product formation (e.g., imidazole ring stability) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for sulfonamide bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, validated by HPLC .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer:
- 1H/13C NMR: Resolves naphthalene sulfonamide protons (δ 7.5–8.5 ppm) and imidazole-propyl chain signals (δ 3.0–4.5 ppm) .
- IR Spectroscopy: Confirms sulfonamide (S=O stretching at ~1300 cm⁻¹) and ethoxy groups (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. How can researchers ensure reproducibility in multi-step synthesis protocols?
- Methodological Answer:
- Intermediate Isolation: Use TLC (hexane:ethyl acetate 8:2) to monitor reaction progress after each step .
- Stoichiometric Precision: Employ anhydrous conditions for imidazole alkylation to prevent hydrolysis .
- Batch Consistency: Standardize recrystallization solvents (e.g., ethanol) for final product uniformity .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved across different assay conditions?
- Methodological Answer:
- Orthogonal Assays: Cross-validate enzyme inhibition (e.g., fatty acid amide hydrolase) using fluorometric and radiometric assays to rule out interference from ethoxy-naphthalene fluorescence .
- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, reducing false negatives in receptor-binding studies .
- Control Experiments: Include competitive inhibitors (e.g., methoxy derivatives) to confirm target specificity .
Q. What strategies are recommended for elucidating the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Use X-ray crystallography data of analogous sulfonamides (e.g., dansyl derivatives) to model binding poses with enzymes/receptors .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) by measuring heat changes during ligand-target interaction .
- Site-Directed Mutagenesis: Modify putative binding residues (e.g., catalytic serine in hydrolases) to confirm mechanistic hypotheses .
Q. How can statistical design of experiments (DoE) improve reaction yield and scalability?
- Methodological Answer:
- Factorial Design: Screen variables (temperature, solvent ratio, catalyst loading) to identify dominant factors affecting yield .
- Response Surface Methodology (RSM): Optimize imidazole-propyl coupling efficiency by modeling interactions between pH and reaction time .
- Robustness Testing: Validate scalability (mg to g scale) by replicating optimal conditions in pilot reactors .
Q. What advanced techniques address challenges in characterizing metastable intermediates?
- Methodological Answer:
- Cryogenic NMR: Capture transient intermediates (e.g., sulfonic acid derivatives) at –40°C to slow degradation .
- Time-Resolved IR: Monitor real-time reaction dynamics during ethoxy group deprotection .
- X-ray Crystallography: Resolve crystal structures of co-crystallized intermediates with stabilizing agents (e.g., cyclodextrins) .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer:
- Hansen Solubility Parameters: Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solubility trends .
- Co-solvent Blends: Use ethanol-water mixtures (70:30 v/v) to enhance solubility without compromising stability .
- Dynamic Light Scattering (DLS): Detect aggregation in nonpolar solvents that may skew measurements .
Q. What computational tools aid in predicting metabolic pathways or degradation products?
- Methodological Answer:
- Retrosynthesis AI: Leverage databases (e.g., Reaxys) to predict hydrolytic cleavage sites (e.g., sulfonamide bonds) .
- Density Functional Theory (DFT): Simulate oxidative degradation pathways of the naphthalene ring under UV exposure .
- Metabolite Profiling: Use LC-MS/MS with collision-induced dissociation to identify phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
